molecular formula C10H9ClN2O B2725455 3-chloro-N-(4-cyanophenyl)propanamide CAS No. 950148-89-7

3-chloro-N-(4-cyanophenyl)propanamide

Cat. No. B2725455
Key on ui cas rn: 950148-89-7
M. Wt: 208.65
InChI Key: UDCHLXJYCUCIAT-UHFFFAOYSA-N
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Patent
US06291475B1

Procedure details

3-Chloropropionylchloride (1.08 g; 8.5 mmol) was added to a cooled (10° C.) solution of 4-cyanoaniline (1.0 g; 8.5 mmol) and pyridine (0.69 mL; 8.5 mnol) in DCM (40 mL), and the reaction mixture was stirred at rt. for 1 h. The reaction mixture was extracted with HCl (2N), washed with water, dried and concentrated to give the sub-title compound in a 81% yield.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[C:7]([C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)#[N:8].N1C=CC=CC=1>C(Cl)Cl>[C:7]([C:9]1[CH:15]=[CH:14][C:12]([NH:13][C:4](=[O:5])[CH2:3][CH2:2][Cl:1])=[CH:11][CH:10]=1)#[N:8]

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
ClCCC(=O)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=CC=C(N)C=C1
Name
Quantity
0.69 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with HCl (2N)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(CCCl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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